![molecular formula C22H26ClN3O3S B2425383 Methyl 4-((3-(dimethylamino)propyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride CAS No. 1215387-71-5](/img/structure/B2425383.png)
Methyl 4-((3-(dimethylamino)propyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride
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Overview
Description
Methyl 4-((3-(dimethylamino)propyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride is a useful research compound. Its molecular formula is C22H26ClN3O3S and its molecular weight is 447.98. The purity is usually 95%.
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Scientific Research Applications
- Anticancer Properties : Researchers explore the potential of this compound as an anticancer agent. Its unique structure may inhibit tumor growth or metastasis .
- Targeted Drug Delivery : The hydrochloride form allows for better solubility and stability, making it suitable for drug delivery systems. Scientists investigate its use in targeted therapies .
- Neuroprotective Effects : Given its structural features, scientists study whether this compound can protect neurons from damage or degeneration. It may have implications for neurodegenerative diseases .
- Modulation of Neurotransmission : Researchers explore its impact on neurotransmitter systems, potentially leading to novel treatments for neurological disorders .
- Functional Materials : The unique carbamoyl and thiazole moieties make it interesting for designing functional materials. Applications include sensors, catalysts, and optoelectronic devices .
- Nanoparticle Synthesis : Scientists investigate its role in synthesizing nanoparticles with specific properties, such as controlled release or enhanced reactivity .
- Fluorescent Probes : Researchers utilize its fluorescence properties to develop biosensors for detecting specific molecules (e.g., enzymes, proteins, or DNA) in biological samples .
- Chemosensors : Its binding affinity to certain analytes makes it valuable for designing chemosensors that detect environmental pollutants or disease markers .
- Metabolic Stability : Scientists investigate how this compound is metabolized in the body. Understanding its stability and breakdown products informs drug development .
- Pharmacokinetic Profiles : Researchers study its absorption, distribution, metabolism, and excretion to optimize dosing regimens .
- Enzyme Inhibitors : The compound’s structure suggests potential as an enzyme inhibitor. Researchers explore its effects on specific enzymes involved in disease pathways .
- Protein–Ligand Interactions : Scientists use it as a tool to study protein–ligand interactions, aiding drug discovery and understanding biological processes .
Medicinal Chemistry and Drug Development
Neuroscience and Neuropharmacology
Materials Science and Nanotechnology
Analytical Chemistry and Biosensors
Pharmacokinetics and Metabolism Studies
Chemical Biology and Enzyme Inhibition
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
methyl 4-[3-(dimethylamino)propyl-(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S.ClH/c1-15-7-5-8-18-19(15)23-22(29-18)25(14-6-13-24(2)3)20(26)16-9-11-17(12-10-16)21(27)28-4;/h5,7-12H,6,13-14H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOBHNYXULBGHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((3-(dimethylamino)propyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride |
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